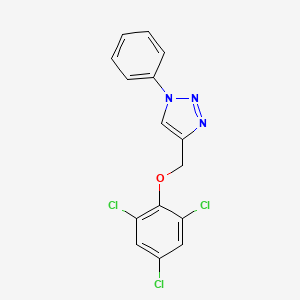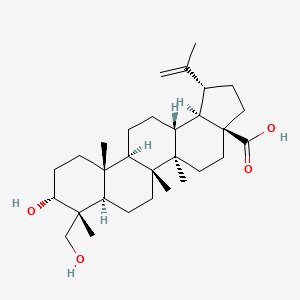
Oplopanaxogenin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oplopanaxogenin C is a naturally occurring compound found in the plant Oplopanax horridus, commonly known as Devil’s Club. This compound belongs to the class of triterpenoids and has a molecular formula of C30H48O4. It is known for its various pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oplopanaxogenin C involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from the Oplopanax horridus plant. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods ensure the isolation of this compound in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
Oplopanaxogenin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Oplopanaxogenin C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and diabetes.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Oplopanaxogenin C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Oplopanaxogenin C is structurally similar to other triterpenoids, such as:
- Oplopanaxogenin A
- Oplopanaxogenin B
- Oplopanaxogenin D
- Oplopanaxogenin E
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct pharmacological properties. For example, its specific hydroxylation pattern and configuration play a crucial role in its anti-inflammatory and anticancer activities .
Properties
CAS No. |
161984-22-1 |
|---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20+,21+,22+,23+,24+,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
HXWLKAXCQLXHML-UMQPZAPUSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


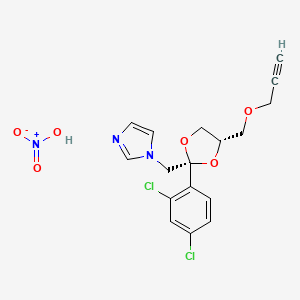

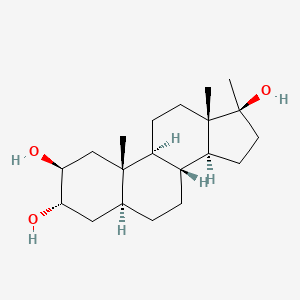
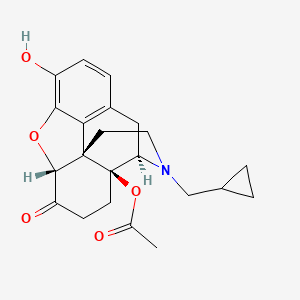
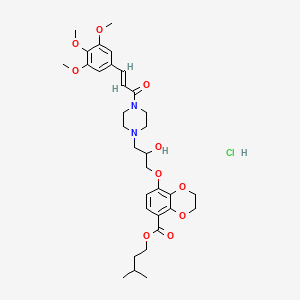
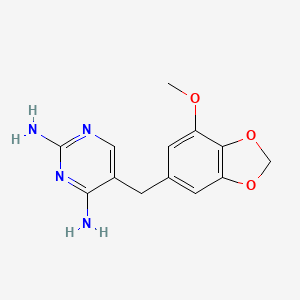
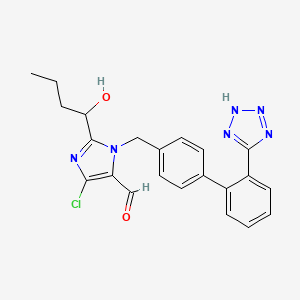
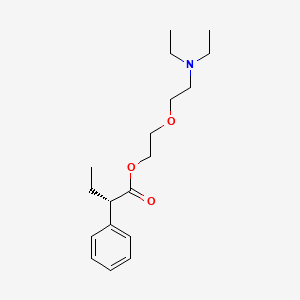
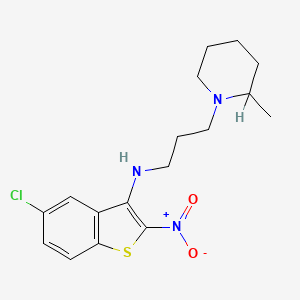


![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
